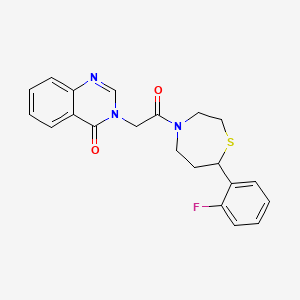

3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-28-19)20(26)13-25-14-23-18-8-4-2-6-16(18)21(25)27/h1-8,14,19H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJYCYCSAVNIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Thiazepane Ring: The thiazepane ring can be introduced via a nucleophilic substitution reaction involving a suitable halogenated precursor and a thiol derivative.

Attachment of the Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the fluorophenyl group to the thiazepane ring.

Final Coupling: The final step involves coupling the thiazepane derivative with the quinazolinone core, typically using a peptide coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the Quinazolinone Core

The quinazolin-4(3H)-one scaffold is susceptible to electrophilic and nucleophilic attacks at positions 2 and 8. Key reactions include:

Alkylation and Acylation

-

Nucleophilic substitution at the carbonyl oxygen (C4) can occur under basic conditions. For example, alkyl halides or acyl chlorides may react to form ether or ester derivatives, respectively .

-

Example reaction :

Ring Functionalization

-

Electrophilic aromatic substitution (e.g., nitration, halogenation) typically occurs at the C6 and C8 positions due to the electron-donating effect of the adjacent nitrogen atoms .

-

Oxidation of the 1,4-thiazepane sulfur to sulfoxide or sulfone may alter electronic properties, directing substitution patterns .

Reactivity of the 2-Oxoethyl Side Chain

The ketone group in the 2-oxoethyl moiety participates in:

Nucleophilic Additions

-

Hydrazine forms hydrazones, as seen in related quinazolinones :

-

Grignard reagents add to the ketone, generating secondary alcohols.

Reductive Amination

-

The ketone can react with primary amines under reducing conditions (e.g., NaBHCN) to form secondary amines .

Thiazepane Ring Reactions

The 1,4-thiazepane ring (7-membered sulfur-containing heterocycle) undergoes:

Ring-Opening Reactions

-

Acid-catalyzed hydrolysis cleaves the thiazepane ring, yielding thiol and amine intermediates .

-

Nucleophilic attack at the sulfur atom by strong nucleophiles (e.g., CN) may disrupt the ring structure.

Coordination Chemistry

-

The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Fe, Cu), forming complexes that could modify biological activity .

Oxidation of Thioether

-

H2_22O2_22 or mCPBA oxidizes the thioether to sulfoxide or sulfone, altering electronic and steric properties .

Fluorophenyl Substitutions

-

The 2-fluorophenyl group directs electrophilic substitutions (e.g., nitration) to the para position due to fluorine’s electron-withdrawing effect .

Cyclization and Rearrangement

Under thermal or acidic conditions:

-

The 2-oxoethyl group may undergo intramolecular cyclization with the quinazolinone nitrogen, forming fused bicyclic structures .

Comparative Reaction Data

Stability Considerations

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant anticancer activities. For instance, compounds similar to 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one have been shown to inhibit key signaling pathways involved in cancer proliferation:

- EGFR Inhibition : Quinazolinone derivatives can effectively bind to the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and induction of apoptosis in various cancer cell lines.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cell division.

Anti-inflammatory Effects

In addition to anticancer properties, quinazolinones have demonstrated anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have highlighted the effectiveness of similar quinazolinone derivatives against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the thiazepane ring may enhance the compound's ability to penetrate microbial membranes .

A comparative analysis of various quinazolinone derivatives reveals that those with additional functional groups tend to exhibit enhanced biological activity. The following table summarizes the antiproliferative effects of selected compounds:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| BIQO-19 | 10 | NSCLC | EGFR Inhibition |

| 9b | 8 | MCF-7 (Breast Cancer) | Dual EGFR/BRAF Inhibition |

| A3 | 12 | PC3 (Prostate Cancer) | HDAC Inhibition |

Case Studies and Research Findings

Several case studies have documented the efficacy of quinazolinone derivatives:

Mechanism of Action

The mechanism of action of 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- SAR Insights :

- Target Flexibility: Quinazolinone derivatives exhibit diverse target profiles (hCA II, PI3K) depending on substituents .

Biological Activity

3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that incorporates a quinazolinone moiety along with a thiazepane ring and a fluorophenyl group. Its structural features suggest potential biological activity, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Structural Characteristics

The compound can be represented by the following molecular formula:

- Molecular Formula: C20H21FN2O2S

- Molecular Weight: 367.4 g/mol

The presence of functional groups such as the thiazepane ring and the fluorophenyl group indicates possible interactions with various biological targets, including enzymes and receptors.

Biological Activity

Research into related compounds has revealed significant biological activities that may extend to 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one:

Antimicrobial Activity

Studies on quinazoline derivatives have demonstrated:

- Inhibition of Bacterial Growth: Compounds similar to this quinazolinone have shown effectiveness against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3k | 0.98 | MRSA |

| Other Derivatives | Variable | S. aureus, Candida albicans |

Anticancer Activity

Quinazoline derivatives have also been investigated for their antiproliferative effects:

- Cytotoxicity Studies: Some compounds demonstrated significant antiproliferative activity against various cancer cell lines. For example, certain indolylquinazolinones showed preferential growth suppression in rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

Case Studies

- Antimicrobial Efficacy Against MRSA:

- A study reported that certain quinazoline derivatives inhibited MRSA growth effectively, showcasing the potential for developing new antibacterial agents targeting resistant strains.

- Antiproliferative Effects:

- Research highlighted that specific analogs exhibited strong cytotoxicity against several cancer cell lines, indicating their promise as anticancer agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with carbonyl reagents (e.g., urea or thiourea) under acidic conditions .

Thiazepane Ring Introduction : Condensation of the quinazolinone intermediate with a thiazepane precursor (e.g., 2-fluorophenyl-substituted thiazepane) using coupling agents like EDCI/HOBt .

Oxoethyl Linker Attachment : Alkylation or nucleophilic substitution to introduce the 2-oxoethyl group, often requiring anhydrous solvents (e.g., DMF) and base catalysts (e.g., K₂CO₃) .

- Critical Factors : Oxidation of sulfur in the thiazepane ring (e.g., using KMnO₄ under acidic conditions) may require careful stoichiometric control to avoid over-oxidation .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Methodological Answer :

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and TLC (silica gel, UV visualization) for reaction monitoring .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm the presence of the quinazolinone carbonyl (δ ~160 ppm), thiazepane sulfur environment, and 2-fluorophenyl protons (δ ~7.2–7.8 ppm) .

- HRMS : Verify molecular weight (e.g., C₂₃H₂₁FN₃O₂S: calculated 434.13 g/mol) .

Q. What preliminary biological assays are recommended to screen this compound’s pharmacological potential?

- Methodological Answer :

- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Test for kinase or protease inhibition (e.g., EGFR tyrosine kinase) using fluorescence-based assays .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding; adjust thiazepane ring size (e.g., 6- vs. 7-membered) to evaluate conformational effects .

- Linker Flexibility : Substitute the oxoethyl group with rigid spacers (e.g., propargyl) to study steric effects on receptor interaction .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with biological targets (e.g., ATP-binding pockets) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., fixed cell passage numbers, serum-free conditions) to minimize variability .

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain inconsistent in vivo results .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ProTox-II analyze logP, bioavailability, and hepatotoxicity based on structural descriptors (e.g., fluorine’s metabolic resistance) .

- Metabolite Identification : Use in silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites, such as hydroxylation at the quinazolinone C4 position .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution (e.g., lipases) for stereoisomer separation .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) during thiazepane ring formation to control stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.